

# Application Notes and Protocols for ER Degrader 6 in Cell Culture

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Compound of Interest		
Compound Name:	ER degrader 6	
Cat. No.:	B12381790	Get Quote

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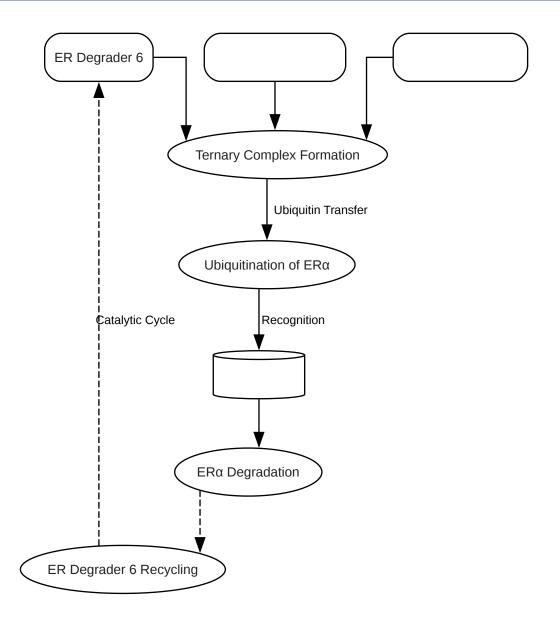
### Introduction

**ER Degrader 6** is a potent and selective Estrogen Receptor Alpha (ERα) degrader based on Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to target specific proteins for degradation. **ER Degrader 6** offers a powerful tool for studying the role of ERα in various cellular processes and as a potential therapeutic agent in ERα-dependent cancers. These application notes provide detailed protocols for the treatment of cell cultures with **ER Degrader 6**, and for assessing its effects on ERα protein levels and cell viability.

### **Mechanism of Action**

**ER Degrader 6** functions by simultaneously binding to ER $\alpha$  and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ER $\alpha$ , marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, making PROTACs like **ER Degrader 6** highly effective at low concentrations.





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Mechanism of action of ER Degrader 6.

## **Quantitative Data Summary**

The following table summarizes the key quantitative data for **ER Degrader 6** in the MCF-7 breast cancer cell line.

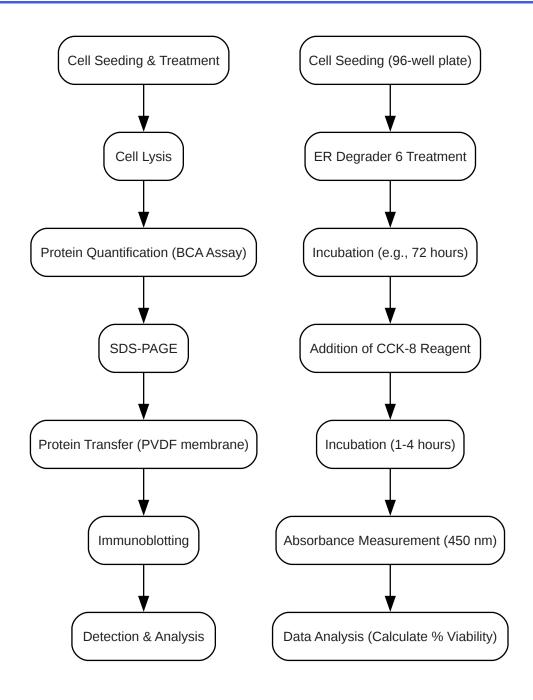


Parameter	Cell Line	Value	Reference
IC50 (Inhibitory Concentration 50%)	MCF-7	0.11 μΜ	[1]
DC50 (Degradation Concentration 50%)	MCF-7	0.12 μΜ	[2][3][4][5]

# Experimental Protocols Western Blotting for ERα Degradation

This protocol details the steps to assess the degradation of  $ER\alpha$  in cancer cell lines following treatment with **ER Degrader 6**.





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### References



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